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Core Science & Biosynthesis

Foundational

Biological Targets for 2-Amino-6-(hydroxymethyl)quinazolin-4(3H)-one Derivatives

This guide serves as an advanced technical resource for the biological evaluation and medicinal chemistry of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one and its functionalized derivatives. Technical Whitepaper | Medici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the biological evaluation and medicinal chemistry of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one and its functionalized derivatives.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The molecule 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one (CAS: 53745-24-7) represents a critical "gateway scaffold" in the design of classical antifolates . While the hydroxymethyl derivative itself acts primarily as a synthetic intermediate, its downstream derivatives are potent inhibitors of folate-dependent enzymes, most notably Thymidylate Synthase (TS) .

Recent medicinal chemistry campaigns have expanded the utility of this scaffold beyond antifolates, identifying it as a privileged structure for designing Tyrosine Kinase Inhibitors (TKIs) and HSP90 inhibitors . This guide analyzes the mechanistic grounding of these targets, the structural rationale for binding, and the protocols required for validation.

Structural Rationale & Pharmacophore Analysis

The 2-amino-4(3H)-quinazolinone core mimics the pteridine ring of folic acid and the purine ring of guanine. The 6-hydroxymethyl group is the defining feature of this specific derivative, serving as the "handle" for attaching the hydrophobic linker and glutamate tail required for high-affinity binding to folate pockets.

Key Pharmacophoric Interactions
  • N1 & 2-NH₂ Group: Forms a characteristic bidentate hydrogen bond network with a conserved Aspartate or Glutamate residue deep in the enzyme pocket (e.g., Asp218 in Thymidylate Synthase).

  • 4-Oxo Group: Acts as a hydrogen bond acceptor, often interacting with water networks or backbone amides.

  • 6-Hydroxymethyl Handle: This position is solvent-exposed in many kinase targets but buried in the hydrophobic channel of folate enzymes. It is chemically activated (e.g., to bromomethyl) to couple with p-aminobenzoylglutamate, creating the "bridge" region critical for TS inhibition.

Primary Biological Target: Thymidylate Synthase (TS)

The most authoritative application of 6-substituted 2-aminoquinazolinones is the inhibition of Thymidylate Synthase (EC 2.1.1.45), the enzyme responsible for the de novo synthesis of dTMP from dUMP.

Mechanism of Action (MOA)

Derivatives of this scaffold (e.g., Raltitrexed analogues) act as direct, competitive inhibitors of the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂-THF). By occupying the folate binding site, they prevent the transfer of the methyl group to dUMP, halting DNA synthesis and triggering "thymineless death."

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 2-aminoquinazolinone derivatives within the folate cycle.

FolateCycle dUMP dUMP dTMP dTMP dUMP->dTMP Methylation DNA DNA Synthesis dTMP->DNA THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF Carbon Transfer DHF Dihydrofolate (DHF) CH2THF->DHF Cofactor Oxidation DHF->THF Reduction TS Thymidylate Synthase (Target) TS->dUMP Catalyzes DHFR DHFR DHFR->DHF Catalyzes SHMT SHMT SHMT->THF Catalyzes Inhibitor 6-Substituted Quinazolinone Inhibitor->TS Inhibits

Caption: Mechanism of Action showing competitive inhibition of Thymidylate Synthase (TS) by quinazolinone derivatives, blocking the conversion of dUMP to dTMP.

Secondary Targets: Kinases & Epigenetic Modulators

Beyond antifolates, the 2-amino-4(3H)-quinazolinone core is a "privileged scaffold" for ATP-competitive inhibition.

Target ClassSpecific TargetMechanismStructural Requirement
Tyrosine Kinase EGFR (ErbB1)ATP-competitive inhibition6-position substitution with bulky aromatic groups (e.g., 3-chloro-4-fluoroaniline) to access the hydrophobic back pocket.
Tyrosine Kinase VEGFR-2 Angiogenesis inhibitionRequires a flexible linker at the 6-position to accommodate the enzyme's DFG-out conformation.
Epigenetic HDAC6 Zinc-binding inhibitionThe quinazolinone acts as a "cap" group, connected via a linker to a hydroxamic acid zinc-binding group.[1]
Chaperone HSP90 ATPase inhibitionMimics the adenine ring of ATP in the N-terminal nucleotide-binding pocket.

Experimental Validation Protocols

To validate these targets, the following standardized protocols should be employed. These workflows ensure data integrity and reproducibility.

Protocol A: Thymidylate Synthase (TS) Inhibition Assay

Objective: Determine the Ki (inhibition constant) of the derivative against human TS.

  • Reagent Prep:

    • Enzyme: Recombinant human TS (hTS).

    • Substrate: [5-³H]dUMP (specific activity ~20 Ci/mmol).

    • Cofactor: 5,10-CH₂-THF (prepared fresh in ascorbate buffer to prevent oxidation).

  • Reaction Setup:

    • Mix buffer (50 mM TES, pH 7.4, 25 mM MgCl₂, 6.5 mM HCHO, 1 mM EDTA, 75 mM β-mercaptoethanol) with varying concentrations of the quinazolinone derivative (0.1 nM – 10 µM).

    • Add hTS enzyme and incubate for 5 min at 37°C.

  • Initiation:

    • Start reaction by adding [5-³H]dUMP and cofactor.

  • Quantification:

    • After 15 mins, stop reaction with charcoal suspension (absorbs unreacted nucleotides).

    • Centrifuge and measure the radioactivity of the supernatant (containing ³H₂O released during the reaction).

  • Analysis:

    • Plot fractional activity vs. log[Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.

Protocol B: Cell Viability & Rescue Assay (Specificity Check)

Objective: Confirm that cytotoxicity is due to folate pathway inhibition (TS) and not off-target toxicity.

  • Seeding: Plate A549 or CCRF-CEM cells (2,000 cells/well) in 96-well plates.

  • Treatment: Treat with serial dilutions of the derivative for 72 hours.

  • Rescue Condition:

    • Set A: Drug only.

    • Set B: Drug + Thymidine (10 µM).

    • Set C: Drug + Hypoxanthine (100 µM).

  • Readout: Measure viability using CellTiter-Glo (ATP luminescence).

  • Interpretation:

    • If Thymidine fully rescues viability, the primary target is Thymidylate Synthase .

    • If Hypoxanthine is also required, the drug may also inhibit GARFT (purine synthesis).

    • If no rescue occurs, the mechanism is likely off-target (e.g., general kinase toxicity).

Synthesis Workflow: From Hydroxymethyl Precursor to Antifolate

The 6-hydroxymethyl group is rarely the final form; it is the pivot point for synthesis.

Synthesis Start 2-amino-6-(hydroxymethyl) quinazolin-4(3H)-one Step1 Activation (PPh3 / CBr4) Start->Step1 Inter 6-(Bromomethyl) Intermediate Step1->Inter Bromination Step2 Coupling (p-Aminobenzoylglutamate) Inter->Step2 Final Target Antifolate (Raltitrexed Analogue) Step2->Final SN2 Substitution

Caption: Synthetic pathway converting the 6-hydroxymethyl precursor into a biologically active antifolate via bromination and coupling.

References

  • Bavetsias, V., et al. (2000). "Design and synthesis of cyclopenta[g]quinazoline-based antifolates as inhibitors of thymidylate synthase and potential antitumor agents." Journal of Medicinal Chemistry. Link

  • Jackman, A. L., et al. (1991). "ICI D1694, a quinazolinone antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo: a new agent for clinical study." Cancer Research. Link

  • Huarong, Y., et al. (2015). "Synthesis and biological evaluation of novel quinazolin-4(3H)-one derivatives as potential antitumor agents." European Journal of Medicinal Chemistry. Link

  • Al-Omary, F. A., et al. (2010). "Novel quinazolinone derivatives: synthesis and antimicrobial activity." Molecules. Link

  • PubChem Compound Summary. "2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one (CID 135712920)." National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to Reagents for the Cyclization of 2-Amino-6-(hydroxymethyl)quinazolin-4(3H)-one Precursors

Abstract The quinazolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of 2,6-disubstituted quinazolin-4(3H)-ones, particularly those bearing a functionalized hydroxymethyl group at the 6-position, is of significant interest for creating libraries of potential drug candidates. This guide provides an in-depth analysis of the critical cyclization step in their synthesis, starting from 2-amino-5-(hydroxymethyl)anthranilamide precursors. We will explore various reagents and methodologies, from classic thermal condensations to modern catalytic and photochemical approaches, with a focus on explaining the causality behind experimental choices to empower researchers in their synthetic strategies.

Introduction: The Significance of the Quinazolinone Core

Quinazoline and its derivatives are bicyclic aromatic heterocycles composed of fused benzene and pyrimidine rings.[3][4] The quinazolin-4(3H)-one core, in particular, is a cornerstone in the design of bioactive molecules. Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets. The strategic functionalization at the 2- and 6-positions of the quinazolinone ring is a common approach to modulate pharmacological activity and pharmacokinetic properties. The 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one scaffold serves as a versatile intermediate, with the hydroxymethyl group offering a handle for further derivatization.

The most prevalent and flexible synthetic route to this scaffold involves the cyclization of a 2-aminobenzamide precursor—in this case, 2-amino-5-(hydroxymethyl)benzamide—with a suitable one-carbon (C1) or multi-carbon synthon that will form the C2 position of the final quinazolinone ring. The choice of reagent for this transformation is critical, influencing reaction efficiency, substrate scope, and overall process sustainability.

General Synthetic Workflow

The transformation from a 2-aminobenzamide precursor to the desired quinazolinone product is fundamentally a two-stage process, often performed in a single pot: (1) condensation and (2) cyclization/oxidation.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Oxidation Precursor 2-Amino-5-(hydroxymethyl)benzamide Intermediate Aminal/Imine Intermediate Precursor->Intermediate Reagent C1 or C(n) Synthon (e.g., Aldehyde) Reagent->Intermediate Dihydro Dihydroquinazolinone Intermediate->Dihydro Intramolecular Cyclization Product 2-Substituted-6-(hydroxymethyl) quinazolin-4(3H)-one Dihydro->Product Oxidation

Figure 1: General workflow for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamide precursors.

Key Cyclization Methodologies and Reagents

The selection of the cyclizing agent dictates the nature of the substituent at the C2 position. The most versatile and widely used method involves the reaction of 2-aminobenzamides with aldehydes.

Aldehydes as Cyclization Partners: The Oxidative Condensation Pathway

This is arguably the most common strategy due to the vast commercial availability of diverse aldehydes. The reaction proceeds via an initial condensation between the 2-amino group of the anthranilamide and the aldehyde to form a Schiff base (imine) or aminal intermediate. This intermediate then undergoes intramolecular cyclization, followed by an oxidative dehydrogenation step to yield the aromatic quinazolinone ring.[5][6]

Mechanism Insight: The oxidation of the dihydroquinazolinone intermediate is the thermodynamic driving force for the reaction, leading to a stable, aromatic system. The choice of oxidant is therefore a critical parameter.

G start 2-Aminobenzamide + R-CHO step1 Condensation - H₂O intermediate Dihydroquinazolinone Intermediate step1->intermediate step2 Oxidation [O] - 2H product Quinazolin-4(3H)-one step2->product

Caption: Reaction pathway for aldehyde-mediated quinazolinone synthesis.

Common Reagents and Catalytic Systems:

Category Reagent/Catalyst Role & Rationale Typical Conditions Reference
Acid Catalysts p-Toluenesulfonic acid (p-TSA)Facilitates the initial condensation (imine formation) by protonating the aldehyde carbonyl, making it more electrophilic.Catalytic amount, reflux in toluene or DMF.[7]
Iron(III) Chloride (FeCl₃)Acts as a Lewis acid to activate the aldehyde and can also participate in the oxidation step.Catalytic to stoichiometric amounts, often in refluxing water or organic solvents.[7][8]
Oxidants Air / O₂A green and cost-effective oxidant, often used in conjunction with a catalyst or high temperatures in a solvent like DMSO.120-150 °C in DMSO.[5][6]
Iodine (I₂)A mild oxidant that can also act as a Lewis acid catalyst. Selectivity can depend on the amount used.Stoichiometric amounts, often at elevated temperatures.[7][9]
tert-Butyl hydroperoxide (TBHP)A common organic peroxide used as an oxidant in metal-catalyzed or photocatalytic systems.Used with a catalyst (e.g., fluorescein) under visible light or with a metal catalyst.[1]
Potassium persulfate (K₂S₂O₈)A strong, inexpensive oxidant often employed in electrochemical synthesis or under thermal conditions.Used in electrochemical cells or as a thermal radical initiator.[10]
Modern Methods Fluorescein / Visible LightA metal-free photocatalytic system where excited fluorescein initiates a radical pathway, leading to oxidation under mild conditions.10 mol% catalyst, blue LED irradiation, room temperature.[1]
Electrochemical SynthesisAnodic oxidation drives the dehydrogenation step without the need for chemical oxidants, offering a green alternative.Constant current, undivided cell, often with a mediator like K₂S₂O₈.[10]

Experimental Protocols

Herein, we provide two distinct, validated protocols for the synthesis of 2-substituted-6-(hydroxymethyl)quinazolin-4(3H)-ones from 2-amino-5-(hydroxymethyl)benzamide.

Protocol 1: Classic Thermal-Oxidative Cyclization using Air in DMSO

This protocol leverages the dual role of dimethyl sulfoxide (DMSO) as a high-boiling solvent and a mild oxidant in the presence of air. It is operationally simple and effective for a wide range of aromatic and aliphatic aldehydes.[5][6]

Materials:

  • 2-Amino-5-(hydroxymethyl)benzamide (1.0 mmol, 166.2 mg)

  • Substituted Aldehyde (e.g., Benzaldehyde) (1.2 mmol, 127.3 mg, 122 µL)

  • Dimethyl sulfoxide (DMSO), anhydrous (5.0 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Stir bar and heating mantle

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-(hydroxymethyl)benzamide (1.0 mmol) and the substituted aldehyde (1.2 mmol).

  • Add anhydrous DMSO (5.0 mL) to the flask.

  • Fit the flask with a reflux condenser open to the air (do not use an inert atmosphere).

  • Heat the reaction mixture to 120 °C with vigorous stirring. The solution will typically turn from colorless to yellow or brown.

  • Maintain the temperature and stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The precursor is typically more polar than the product.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water (50 mL) while stirring. A precipitate should form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold diethyl ether or petroleum ether (1 x 10 mL) to remove residual DMSO and unreacted aldehyde.

  • Dry the solid product under vacuum to yield the 2-substituted-6-(hydroxymethyl)quinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol or by column chromatography if necessary.

Causality: Heating in DMSO in the presence of air facilitates the oxidation of the dihydroquinazolinone intermediate.[6] The excess aldehyde ensures the complete consumption of the limiting 2-aminobenzamide. Precipitation in water is an effective and simple method for initial purification, as the quinazolinone product is typically much less water-soluble than the DMSO solvent and starting materials.

Protocol 2: Visible-Light Photocatalytic Synthesis

This modern, metal-free protocol offers an exceptionally mild and green alternative, proceeding at room temperature using a simple organic dye as a photocatalyst.[1]

Materials:

  • 2-Amino-5-(hydroxymethyl)benzamide (0.5 mmol, 83.1 mg)

  • Substituted Aldehyde (0.75 mmol)

  • Fluorescein (10 mol%, 0.05 mmol, 16.6 mg)

  • tert-Butyl hydroperoxide (TBHP), 70% in H₂O (1.0 mmol, ~129 mg, ~143 µL)

  • Methanol (10 mL)

  • Schlenk tube or vial

  • Stir bar

  • 30 W Blue LED lamp

Procedure:

  • Add 2-amino-5-(hydroxymethyl)benzamide (0.5 mmol), the substituted aldehyde (0.75 mmol), and fluorescein (0.05 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Add methanol (10 mL) followed by TBHP (1.0 mmol).

  • Seal the tube and place it approximately 5-10 cm from a 30 W blue LED lamp. Use a small fan to maintain the reaction at room temperature.

  • Irradiate the mixture with stirring for 3-6 hours. Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude residue can be purified directly by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Causality: The blue light excites the fluorescein photocatalyst, which then initiates a radical process involving TBHP to act as the ultimate oxidant for the dihydroquinazolinone intermediate.[1] This method avoids high temperatures, which is particularly advantageous for sensitive substrates, including the hydroxymethyl group which is prone to oxidation under harsh conditions. The reaction proceeds under very mild conditions, showcasing the power of photoredox catalysis.

Troubleshooting and Considerations

  • Low Yield: If the reaction stalls, ensure the starting materials are pure and the solvent is anhydrous (for thermal methods). In photocatalytic reactions, ensure the light source is of the correct wavelength and intensity. Degassing the solvent prior to the reaction can sometimes improve yields by removing oxygen, which can act as a quencher.

  • Side Product Formation: The hydroxymethyl group on the quinazolinone precursor can be oxidized to an aldehyde or carboxylic acid under harsh oxidative conditions (e.g., with excess strong oxidants or prolonged high temperatures). Using milder methods like the photocatalytic protocol can mitigate this.

  • Purification Challenges: If the product is difficult to precipitate or crystallize, purification by column chromatography is the most reliable alternative. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is typically effective.

References

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • He, L., et al. (2022). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances. [Link]

  • PubChem Compound Summary for CID 135712920, 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]

  • Al-Suwaidan, I. A., et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]

  • Chen, Y.-L., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals. [Link]

  • Google Patents. (2018).
  • Dastmalchi, S., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]

  • Google Patents. (2014). CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone.
  • Hu, Y., et al. (2021). Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base. RSC Advances. [Link]

  • Ali, I., et al. (2020). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Chemistry Central Journal. [Link]

  • Wikipedia. Quinazoline. [Link]

  • Li, Y., et al. (2023). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. [Link]

  • Kulyk, O. G., et al. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Beilstein Journal of Organic Chemistry. [Link]

  • Singh, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules. [Link]

  • Meftah, O. N., et al. (2023). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kim, N. Y., & Cheon, C. H. (2014). Synthesis of quinazolinones from anthranilamides and aldehydes via metal-free aerobic oxidation in DMSO. Tetrahedron Letters. [Link]

Sources

Application

Application Note: Strategic Oxidation of 6-Hydroxymethylquinazolin-4(3H)-one

Topic: Oxidation of 6-Hydroxymethylquinazolin-4(3H)-one to Aldehyde or Carboxylic Acid Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxidation of 6-Hydroxymethylquinazolin-4(3H)-one to Aldehyde or Carboxylic Acid Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary

The oxidation of 6-hydroxymethylquinazolin-4(3H)-one (1) is a pivotal transformation in the synthesis of antifolate chemotherapeutics (e.g., Raltitrexed) and thymidylate synthase inhibitors.[1] The quinazolinone scaffold presents unique challenges, primarily due to its poor solubility in common organic solvents (DCM, EtOAc) and the potential for over-oxidation or ring cleavage under harsh conditions.

This guide provides three field-validated protocols to selectively access the aldehyde (2) or carboxylic acid (3) derivatives. We prioritize methods that address the solubility profile of the substrate by utilizing polar aprotic systems (DMSO, DMF) or phase-transfer catalysis.

Strategic Decision Matrix
  • Target: Aldehyde (6-CHO)

    
     Use Protocol A (IBX/DMSO)  for small-scale/high-purity or Protocol B (MnO₂)  for scale-up.[1]
    
  • Target: Carboxylic Acid (6-COOH)

    
     Use Protocol C (TEMPO/BAIB)  for mild, one-pot conversion.[1]
    

Chemical Pathway & Mechanism

The following diagram illustrates the divergent oxidation pathways and reagent choices.

OxidationPathways Substrate 6-Hydroxymethyl quinazolinone (1) Aldehyde 6-Formyl quinazolinone (2) Substrate->Aldehyde IBX, DMSO (Protocol A) Substrate->Aldehyde MnO2, DMF/Δ (Protocol B) Acid Quinazolinone-6- carboxylic acid (3) Substrate->Acid TEMPO / BAIB (Protocol C) Substrate->Acid KMnO4 / OH- (Industrial) Aldehyde->Acid NaClO2 (Pinnick) (Stepwise)

Figure 1: Divergent oxidation pathways for 6-hydroxymethylquinazolinone. Protocol A and C are recommended for laboratory to pilot scale due to superior selectivity.

Critical Experimental Considerations

Solubility Management

The 6-hydroxymethylquinazolinone substrate is sparingly soluble in dichloromethane (DCM) or chloroform, which renders standard Swern or Dess-Martin oxidations inefficient due to heterogeneous conditions.[1]

  • Solution: Use DMSO or DMF as the primary solvent.

  • Workup: DMSO removal requires lyophilization or extensive water washing. For acid products, precipitation at pH 3–4 is the most effective isolation method.

Selectivity (Aldehyde vs. Acid)
  • Aldehyde Stability: The 6-formyl derivative is susceptible to hydration and subsequent over-oxidation.[1] Anhydrous conditions (IBX) are preferred over aqueous oxidants (bleach/TEMPO) when the aldehyde is the desired endpoint.

  • Benzylic Nature: The C6-position is electronically "benzylic" due to the fused aromatic ring, facilitating MnO₂ oxidation but also stabilizing the radical intermediates in TEMPO oxidations.

Detailed Protocols

Protocol A: Synthesis of 6-Formylquinazolinone (Aldehyde)

Method: IBX (2-Iodoxybenzoic acid) Oxidation in DMSO.[1] Rationale: IBX is highly soluble in DMSO, matching the substrate's solubility profile. It operates under mild conditions without over-oxidizing to the acid.[2]

Materials:

  • Substrate (1): 1.0 equiv (e.g., 1.76 g, 10 mmol)

  • IBX: 1.1 – 1.2 equiv[1]

  • Solvent: DMSO (anhydrous), 0.5 M concentration[1]

  • Quench: 5% NaHCO₃ / 5% Na₂S₂O₃[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Substrate (1) (10 mmol) in DMSO (20 mL). Ensure complete dissolution; mild heating (40 °C) may be required.[1]

  • Addition: Cool to room temperature (20–25 °C). Add IBX (11–12 mmol) in a single portion.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] The aldehyde typically appears at [M+H] 175.

  • Workup:

    • Dilute the reaction mixture slowly with Water (100 mL). The byproduct (IBA) and some product may precipitate.

    • Filter the solids.[3]

    • Resuspend the solid in saturated NaHCO₃ (50 mL) to dissolve residual iodine species (IBA is soluble in base).[1]

    • Extract the aqueous layer with EtOAc/THF (3:1) (3 x 50 mL).[1] Note: Pure EtOAc may not extract the polar aldehyde efficiently.

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 80–90%[1]

Protocol B: Alternative Aldehyde Synthesis (Scale-Up)

Method: Activated MnO₂ in Refluxing Acetone/DMF.[1] Rationale: MnO₂ is cheaper for large scale but requires "activated" reagent and higher temperatures due to heterogeneous kinetics.

  • Suspend Substrate (1) in Acetone:DMF (4:1).

  • Add Activated MnO₂ (10–15 equiv by weight).[1]

  • Reflux (approx. 60–70 °C) for 12–24 hours.

  • Filter hot through a Celite pad. Concentrate filtrate to obtain crude aldehyde.

Protocol C: Direct Synthesis of Quinazolinone-6-carboxylic Acid

Method: TEMPO / BAIB (Bis-acetoxyiodobenzene) Oxidation.[1][4] Rationale: This "one-pot" method avoids the isolation of the unstable aldehyde. BAIB acts as the stoichiometric co-oxidant, regenerating the catalytic TEMPO. It is milder than KMnO₄ and avoids heavy metal waste.

Materials:

  • Substrate (1): 1.0 equiv

  • TEMPO: 0.1 equiv (10 mol%)

  • BAIB: 2.2 equiv[1]

  • Solvent: Acetonitrile (MeCN) / Water (1:1 mixture)[1]

Step-by-Step Procedure:

  • Setup: Suspend Substrate (1) (10 mmol) in MeCN:Water (1:1, 40 mL).

  • Catalyst Addition: Add TEMPO (1 mmol) and stir for 5 minutes. The mixture may remain heterogeneous.

  • Oxidant Addition: Add BAIB (22 mmol) in portions over 10 minutes to control mild exotherm.

  • Reaction: Stir at room temperature. The reaction typically becomes homogeneous as the alcohol converts to the more soluble acid intermediate, then may precipitate the final acid.

    • Time: 4–6 hours.

  • Workup:

    • Dilute with water (50 mL).

    • Quench: Add 10% aqueous Na₂S₂O₃ (20 mL) to destroy excess oxidant.[1]

    • Isolation: Acidify carefully to pH 3–4 using 1N HCl. The Carboxylic Acid (3) will precipitate as a white/off-white solid.[1]

    • Filter, wash with water and cold acetone.

  • Purification: The product is usually pure enough (>95%) for subsequent coupling steps (e.g., amide coupling for Raltitrexed synthesis).[1]

Expected Yield: 85–95%[1]

Analytical Characterization

Compound1H NMR Diagnostic Signal (DMSO-d6)MS (ESI) [M+H]+
Alcohol (Start) δ 4.60 (d, 2H, -CH₂OH), δ 5.30 (t, 1H, -OH)177.06
Aldehyde δ 10.05 (s, 1H, -CHO)175.05
Carboxylic Acid δ 13.10 (br s, 1H, -COOH)191.04

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction (Protocol A) Wet DMSO or old IBX.Use anhydrous DMSO. Recrystallize IBX or switch to Protocol B (MnO₂).
Over-oxidation to Acid (Protocol A) Presence of water/oxidant excess.[1]Ensure anhydrous conditions. Stop reaction immediately upon TLC completion.
Poor Recovery of Acid (Protocol C) Product soluble in aqueous layer.[1]The quinazolinone core is amphoteric. Ensure pH is exactly 3–4 (isoelectric point vicinity) for maximum precipitation.[1] Do not go to pH < 1.
Chlorination Byproducts Using Bleach/TEMPO (Anelli conditions).[1]Avoid NaOCl. Use Protocol C (BAIB) which is halogen-free.[1]

References

  • Synthesis of Quinazolinones via Oxidative Cyclization

    • Title: Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage.[1]

    • Source: MDPI (Molecules), 2020.[1]

    • URL:[Link][1]

  • TEMPO/BAIB Oxidation Protocol (General)

    • Title: A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids.[5][6][7][8]

    • Source: Organic Syntheses / NIH PMC.
    • URL:[Link]

  • IBX Oxidation in DMSO

    • Title: Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in DMSO: A New Insight into an Old Hypervalent Iodine Reagent.[1]

    • Source: J. Org.[6] Chem., 1995 (Classic Method Reference).[1]

    • URL:[Link][1]

  • Raltitrexed (Tomudex)

    • Title: Synthesis and biological activity of raltitrexed-carrier conjugates.[1]

    • Source: Pharmacological Reports, 2010.
    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the solubility of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one in organic solvents. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the solubility of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one in organic solvents. As a Senior Application Scientist, this resource is designed to offer practical, field-tested advice to researchers, scientists, and drug development professionals.

Introduction: Understanding the Solubility Challenge

2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one possesses a rigid, heterocyclic core structure with multiple hydrogen bond donors and acceptors. This chemical architecture contributes to a high lattice energy in its solid state, making it challenging to dissolve in many common organic solvents. The presence of both an amino and a hydroxymethyl group adds to its polarity, further complicating solubility in non-polar or weakly polar organic media.

This guide will walk you through systematic approaches to overcome these solubility limitations, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing very low solubility of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one in common solvents like dichloromethane (DCM) and ethyl acetate. Is this expected?

A1: Yes, this is a common observation. The molecular structure of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one features multiple polar functional groups, including an amino group, a hydroxymethyl group, and an amide-like system within the quinazolinone core. These groups can participate in strong intermolecular hydrogen bonding, leading to high crystal lattice energy. Consequently, its solubility in non-polar or moderately polar aprotic solvents is often limited.

Q2: What is the first step I should take to improve solubility?

A2: The initial and often most effective approach is to use a co-solvent system. Start by dissolving the compound in a small amount of a strong, polar aprotic solvent in which it shows some solubility, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Then, gradually add your desired, less polar solvent (e.g., DCM, ethyl acetate) to this solution. This method can often keep the compound in solution at a higher concentration than is achievable in the single, less polar solvent.

Q3: Can pH modification of the solvent system improve the solubility of my compound?

A3: Absolutely. The 2-amino group on the quinazolinone ring is basic and can be protonated. Adding a small amount of a suitable acid can convert the neutral compound into a more soluble salt. For instance, a few drops of acetic acid or trifluoroacetic acid (TFA) in an organic solvent can significantly enhance solubility. Conversely, the amide-like proton in the quinazolinone ring is weakly acidic and can be deprotonated with a strong base, although this is a less common strategy for this class of compounds.

Q4: Are there any specific solvent mixtures you would recommend for this compound?

A4: Based on the compound's structure, here are some recommended starting points for solvent systems, categorized by the intended application:

ApplicationRecommended Solvent SystemRationale
Chromatography (Normal Phase) Dichloromethane / Methanol (with 0.1% Acetic Acid)The methanol disrupts intermolecular hydrogen bonds, while the acetic acid protonates the basic amino group, reducing interactions with the silica gel and improving solubility.
Reaction Medium Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)These are strong, polar aprotic solvents capable of solvating the polar functional groups of the molecule.
Crystallization Hot Methanol or EthanolThe compound's solubility is likely to increase significantly with temperature in polar protic solvents, allowing for recrystallization upon cooling.

Q5: I need to run a reaction in a non-polar solvent, but my starting material won't dissolve. What are my options?

A5: This is a classic challenge. Here is a decision-making workflow to address this issue:

G start Low Solubility in Non-Polar Solvent cosolvent Attempt Co-Solvent System (e.g., Toluene with 5% DMF) start->cosolvent Is a co-solvent compatible with the reaction? phase_transfer Consider Phase-Transfer Catalysis cosolvent->phase_transfer No end Successful Dissolution / Reaction cosolvent->end Yes derivative Synthesize a More Soluble Derivative (e.g., protect polar groups) phase_transfer->derivative Not applicable phase_transfer->end If applicable heterogeneous Run as a Heterogeneous Reaction derivative->heterogeneous Not feasible derivative->end If feasible heterogeneous->end

Caption: Decision workflow for reactions in non-polar solvents.

Experimental Protocols

Protocol 1: Screening for Optimal Co-Solvent Systems

Objective: To systematically identify an effective co-solvent system for solubilizing 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one.

Materials:

  • 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Vortex mixer

  • Small glass vials (2 mL)

Procedure:

  • Weigh 1 mg of the compound into each of five separate vials.

  • To the first vial, add 100 µL of DMSO and vortex until the solid is fully dissolved.

  • Slowly add DCM in 100 µL increments, vortexing after each addition, until precipitation is observed. Record the total volume of DCM added.

  • Repeat steps 2 and 3 for the remaining vials using the following combinations:

    • Vial 2: DMF and DCM

    • Vial 3: DMSO and EtOAc

    • Vial 4: DMF and EtOAc

    • Vial 5: MeOH and DCM

  • Compare the volumes of the less polar solvent required to induce precipitation. The system that accommodates the largest volume of the less polar solvent before precipitation is the most promising for your application.

Protocol 2: pH-Mediated Solubility Enhancement

Objective: To determine if altering the pH can improve the solubility of the compound in a moderately polar solvent.

Materials:

  • 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one

  • Methanol

  • Acetic Acid (glacial)

  • Triethylamine

  • Stir plate and stir bars

  • Small glass vials (2 mL)

Procedure:

  • Add 1 mg of the compound to three separate vials, each containing 1 mL of methanol. Place a small stir bar in each.

  • Vial 1 (Neutral): Stir at room temperature and observe the degree of dissolution.

  • Vial 2 (Acidic): Add 10 µL of acetic acid. Stir and observe any changes in solubility.

  • Vial 3 (Basic): Add 10 µL of triethylamine. Stir and observe any changes.

  • Visually compare the clarity of the three solutions to assess the impact of pH on solubility.

Mechanistic Insights: Why These Methods Work

The strategies outlined above are based on fundamental principles of physical organic chemistry.

G cluster_0 Solubility Enhancement Mechanisms node_cosolvency Co-Solvency A strong polar solvent (e.g., DMSO) initially solvates the polar functional groups. This solvated complex is more readily dispersed in the bulk, less polar solvent. node_soluble Solvated Compound in Solution node_cosolvency->node_soluble node_ph pH Adjustment Addition of acid protonates the basic 2-amino group. The resulting salt has enhanced ionic character, leading to stronger ion-dipole interactions with polar solvents. node_ph->node_soluble node_temp Temperature Increase Added thermal energy helps overcome the crystal lattice energy. Increases the kinetic energy of solvent molecules, enhancing their ability to break apart the solid-state structure. node_temp->node_soluble node_compound Poorly Soluble Compound (High Lattice Energy) node_compound->node_cosolvency node_compound->node_ph node_compound->node_temp

Caption: Key mechanisms for improving solubility.

By systematically applying these principles and protocols, you can effectively navigate the solubility challenges presented by 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one and advance your research with greater confidence and reproducibility.

References

  • Title: Techniques of Solubilization for Poorly Soluble Drugs Source: ISRN Pharmaceutics URL: [Link]

  • Title: Co-solvency: a review of its application in the pharmaceutical and allied industries Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: The Use of Cosolvents to Improve the Aqueous Solubility of Two Novel Antimalarial Ureas Source: AAPS PharmSciTech URL: [Link]

Optimization

Technical Support Center: Synthesis of 6-Substituted Quinazolinones

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Executive Summary: The "6-Substituent" Challenge Welcome to the technical support hub. If you are synthesizing 6-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Executive Summary: The "6-Substituent" Challenge

Welcome to the technical support hub. If you are synthesizing 6-substituted quinazolin-4(3H)-ones, you are likely modifying the 5-position of the anthranilic acid starting material.

Crucial Numbering Shift:

  • Starting Material: 2-amino-5-X-benzoic acid (5-substituted anthranilic acid).

  • Product: 6-X-quinazolin-4(3H)-one.[1][2]

The Core Problem: The substituent at the 6-position (X) dictates the nucleophilicity of the primary amine.

  • Electron Donating Groups (EDG) (e.g., -OMe, -Me): Increase amine nucleophilicity

    
     Faster cyclization, but higher risk of oxidative side-products.
    
  • Electron Withdrawing Groups (EWG) (e.g., -

    
    , -Cl, -F): Decrease amine nucleophilicity 
    
    
    
    Reaction stalls, requiring higher activation energy or stronger Lewis acid catalysts.

This guide prioritizes Iodine-Mediated Oxidative Cyclization and Microwave-Assisted Synthesis over the classical thermal Niementowski reaction, as these modern methods offer superior yields for substituted scaffolds.

Strategic Analysis: Method Selection Matrix

Use this table to select the optimal protocol based on your specific substituent and available equipment.

FeatureMethod A: Classical Thermal Method B: Microwave-Assisted Method C: Iodine/DMSO (Recommended)
Primary Mechanism Condensation (High T)Dielectric HeatingOxidative Cyclization
6-EWG (-NO2, -Cl) Poor Yield (Stalls)Good (Overcomes barrier)Excellent (Activation via oxidation)
6-EDG (-OMe) ModerateExcellentGood (Watch for over-oxidation)
Reaction Time 4–24 Hours10–30 Minutes1–3 Hours
Green Score Low (High energy/solvents)High (Solvent-free options)Medium (DMSO removal required)
Common Failure Sublimation of reagentsPressure vessel failureWorkup pH mismanagement

Gold Standard Protocol: Iodine-Mediated Oxidative Cyclization

This method is preferred for drug development due to its metal-free nature and high tolerance for 6-substituents [1].

Reaction: 2-amino-5-substituted-benzamide + Aldehyde


 6-substituted-quinazolinone
Step-by-Step Methodology
  • Reagent Setup:

    • In a round-bottom flask, dissolve 2-amino-5-substituted benzamide (1.0 equiv) and the corresponding aldehyde (1.1 equiv) in DMSO (5 mL per mmol).

    • Note: DMSO acts as both solvent and oxidant in the Kornblum oxidation cycle.

  • Catalyst Addition:

    • Add molecular Iodine (

      
      )  (10–20 mol%).
      
    • Optimization Tip: For strong EWGs (e.g., 6-Nitro), increase catalyst loading to 30 mol% or add TBHP (tert-Butyl hydroperoxide) as a co-oxidant to regenerate iodine species [2].

  • Reaction:

    • Heat to 80–100 °C with open-air reflux (or an

      
       balloon).
      
    • Monitor: TLC (EtOAc:Hexane 4:6). The intermediate Schiff base often forms quickly; the rate-limiting step is the cyclization/oxidation.

  • Quench & Workup (Critical for Yield):

    • Cool to room temperature.[3][4]

    • Pour mixture into crushed ice containing sodium thiosulfate (

      
      ) to quench excess iodine (color change from dark brown to yellow/white).
      
    • The pH Trap: The product may be amphoteric. Adjust pH to ~7.0–7.5 to ensure precipitation.

    • Filter the precipitate. Wash with cold water and minimal cold ethanol.

Mechanism Visualization

ReactionMechanism Start Start: 2-Amino-5-X-Benzamide + Aldehyde Schiff Intermediate: Schiff Base Formation Start->Schiff -H2O Cyclo Cyclization: Dihydroquinazolinone Schiff->Cyclo Intramolecular Nucleophilic Attack Oxidation Oxidation (I2/DMSO): Aromatization Cyclo->Oxidation -2H Product Product: 6-X-Quinazolinone Oxidation->Product Final Yield Iodine I2 Catalyst Iodine->Oxidation Promotes

Figure 1: Mechanistic pathway of Iodine-mediated oxidative cyclization. The oxidation step is critical for preventing the reaction from stalling at the dihydro-intermediate.

High-Throughput Protocol: Microwave-Assisted Synthesis

Ideal for library generation where speed is paramount.

Reaction: 5-substituted anthranilic acid + Formamide


 6-substituted-quinazolinone
  • Preparation:

    • Mix 5-substituted anthranilic acid (1 equiv) and Formamide (5 equiv).

    • Catalyst: Add 1-2 drops of concentrated

      
        or use Ammonium Acetate  as a solid support/catalyst [3].
      
  • Irradiation:

    • Set Microwave reactor to 140–150 °C (High absorption).

    • Time: 10–15 minutes .

    • Safety: Ensure the vessel is rated for >15 bar pressure, as formamide decomposition can generate gas.

  • Isolation:

    • Pour hot reaction mixture into ice water.

    • Neutralize with dilute ammonia if acid catalyst was used.

Troubleshooting Center

Symptom 1: Reaction Stalls at Intermediate (Schiff Base)

  • Diagnosis: Incomplete cyclization. Common with 6-Electron Withdrawing Groups (e.g., 6-

    
    , 6-
    
    
    
    ). The amine nitrogen is too electron-poor to attack the carbonyl.
  • Fix:

    • Add a Lewis Acid: Add 10 mol%

      
       or 
      
      
      
      to activate the carbonyl.
    • Switch Solvent: Move from EtOH to DMSO or DMA (Dimethylacetamide) to increase thermal ceiling (>120 °C).

Symptom 2: Low Yield / Sticky "Tar" Formation

  • Diagnosis: Polymerization or sublimation of starting material (common in thermal Niementowski).

  • Fix:

    • Solvent Control: Do not run neat. Use PEG-400 or Ionic Liquids (

      
      ) as a green solvent to stabilize the transition state and prevent charring [4].
      
    • Stoichiometry: Ensure excess amide/aldehyde (1.2–1.5 equiv) to account for sublimation losses.

Symptom 3: Product Soluble in Water (Loss during Workup)

  • Diagnosis: 6-substituted quinazolinones can be amphoteric. If your product has a 6-Amino or 6-Carboxylic acid group, it may dissolve at neutral pH.

  • Fix:

    • Isoelectric Point (pI): Calculate the pI of your derivative. Adjust the workup pH exactly to the pI to maximize precipitation.

    • Salting Out: Saturate the aqueous layer with NaCl before extraction with EtOAc/THF.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield Detected CheckTLC Check TLC: Intermediate Present? Problem->CheckTLC YesIntermediate Yes: Reaction Stalled at Schiff Base/Dihydro CheckTLC->YesIntermediate Spot Rf ~0.3-0.5 NoIntermediate No: Starting Material Remains or Tar CheckTLC->NoIntermediate Spot Rf = SM or Baseline EWGCheck Is 6-Substituent Electron Withdrawing? YesIntermediate->EWGCheck TempCheck Is Temp > 150°C? NoIntermediate->TempCheck ActionLewis Add Lewis Acid (ZnCl2) or Increase Temp EWGCheck->ActionLewis Yes (NO2, Cl) ActionOxidant Check Oxidant: Add TBHP or fresh I2 EWGCheck->ActionOxidant No (OMe, Me) ActionSolvent Switch to Ionic Liquid or Microwave TempCheck->ActionSolvent Yes (Charring) ActionTime Increase Reaction Time (Check Kinetic vs Thermo) TempCheck->ActionTime No (Unreacted)

Figure 2: Decision matrix for diagnosing yield loss in quinazolinone synthesis.

FAQ: Field Notes

Q: Can I use CuI instead of Iodine? A: Yes. Copper-catalyzed coupling (Ullmann-type) is effective, especially for intramolecular C-N bond formation. However, removing residual copper traces is difficult for pharmaceutical applications. Iodine is easier to quench and remove [5].

Q: My 6-Nitroquinazolinone is not precipitating upon quenching. A: Nitro groups increase polarity. The compound might be slightly soluble in the DMSO/Water mix.

  • Protocol: Dilute with brine instead of pure water. Extract with THF:EtOAc (1:1) rather than pure EtOAc, as solubility in EtOAc might be poor.

Q: Why does the Microwave method sometimes explode the vessel? A: Decomposition of Formamide releases


 and 

gas. If you are scaling up (>5 mmol), you must use a dedicated high-pressure reactor, not a domestic modification. Alternatively, use ortho-esters (triethyl orthoformate) instead of formamide to reduce gas evolution.

References

  • Iodine-Catalyzed Synthesis: Zhang, X., et al. "Iodine-Promoted Oxidative Cyclization... toward the Synthesis of Aza Heterocycles." Journal of Organic Chemistry, 2023.

  • Oxidative Mechanisms: Xu, Y., et al. "Metal-Free Synthesis... via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions."[5] Journal of Organic Chemistry, 2017.[5]

  • Microwave Protocols: Kumar, A., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview."[6] Frontiers in Chemistry, 2020.

  • Green Solvents: Patil, S., et al. "Ionic liquid promoted synthesis of quinazolinone derivatives." ResearchGate Archive, 2012.

  • Copper vs. Metal-Free: Beifuss, U., et al. "Copper-catalyzed synthesis of quinazolinones." Tetrahedron Letters, 2008.

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for Quinazolinone Synthesis

Welcome to the technical support center for synthetic strategies involving quinazolinone scaffolds. Quinazolinones are privileged heterocyclic structures, forming the core of numerous natural products and FDA-approved ph...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving quinazolinone scaffolds. Quinazolinones are privileged heterocyclic structures, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Their synthesis, particularly when bearing multiple reactive functional groups like hydroxymethyl and amino moieties, presents significant challenges.[3] Controlling regioselectivity and preventing unwanted side reactions necessitates a robust and well-designed protecting group strategy.[4][5]

This guide provides in-depth, field-proven insights into selecting, applying, and removing protecting groups for hydroxymethyl and amino substituents on the quinazolinone ring. It is structured in a question-and-answer format to directly address common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to help you design your synthetic route from the outset.

Q1: How do I choose the most suitable protecting group for an amino group on the quinazolinone core?

A1: The choice is dictated by the planned downstream reaction conditions. The goal is to select a group that is stable during subsequent transformations but can be removed under conditions that do not harm your molecule. The three most common choices are carbamates: Boc, Cbz, and Fmoc.[6]

  • tert-Butoxycarbonyl (Boc): This is the go-to for general purposes. It is stable to basic and reductive conditions but is readily cleaved with strong acid, such as trifluoroacetic acid (TFA).[7][8] If your subsequent steps involve acidic conditions, you should avoid Boc.

  • Carboxybenzyl (Cbz or Z): Cbz is robust and stable to both acidic and basic conditions.[9] Its primary removal method is catalytic hydrogenolysis (e.g., H₂, Pd/C), which involves reduction.[9][10] This is an excellent choice unless your quinazolinone contains other reducible functional groups (e.g., alkenes, alkynes, or certain aromatic systems) that you wish to preserve.[7]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Fmoc is the counterpart to Boc. It is stable under acidic and reductive conditions but is cleaved by mild bases, typically a solution of piperidine in DMF.[10][11] This makes it an excellent orthogonal partner to the acid-labile Boc group.[12]

Q2: What are the best practices for protecting a primary alcohol, like a hydroxymethyl group, on a quinazolinone?

A2: Silyl ethers are overwhelmingly the most common and versatile choice for protecting alcohols.[13] They offer a wide range of stabilities based on the steric bulk around the silicon atom.

  • tert-Butyldimethylsilyl (TBDMS or TBS): TBDMS is a workhorse protecting group. It is stable to a wide range of non-acidic and non-fluoride conditions, making it compatible with many synthetic operations like basic hydrolysis or organometallic additions.[14] It is typically removed with a fluoride source, most commonly tetrabutylammonium fluoride (TBAF) in THF.[13]

  • tert-Butyldiphenylsilyl (TBDPS): TBDPS is significantly more sterically hindered than TBDMS, making it more robust and more resistant to cleavage under acidic conditions.[10] This increased stability is useful if you need to perform acidic reactions elsewhere in the molecule (like a Boc deprotection) while the alcohol remains protected.

  • Benzyl (Bn): A benzyl ether is another robust option, stable to both strongly acidic and basic conditions.[15] Like the Cbz group, it is removed via catalytic hydrogenolysis.[15] This is a good choice if you do not have other reducible groups and perhaps want to deprotect both a Cbz-protected amine and a Bn-protected alcohol in the same step.

Q3: What does "orthogonal protection" mean in this context, and why is it critical?

A3: Orthogonal protection is a strategy where multiple protecting groups are used in a single molecule, and each group can be removed by a specific set of reagents without affecting the others.[6][12] This is crucial for complex syntheses requiring the sequential modification of different functional groups.

For a quinazolinone with both amino and hydroxymethyl groups, a classic orthogonal pair would be:

  • Amine: Protected as Boc (acid-labile).

  • Hydroxymethyl: Protected as TBDMS (fluoride-labile).

This strategy allows you to selectively deprotect and react at either site. For example, you can remove the Boc group with TFA to acylate the amine, leaving the TBDMS ether untouched. Subsequently, you can remove the TBDMS group with TBAF to oxidize the alcohol, leaving the newly formed amide intact.[5]

Part 2: Troubleshooting Guides

This section tackles specific experimental problems you might encounter.

Problem 1: My Boc-protection of the amino group is sluggish or gives low yields.
  • Potential Cause: The amino group on the quinazolinone ring may have reduced nucleophilicity due to electronic effects from the heterocyclic core. The base used may be too weak or sterically hindered.

  • Troubleshooting Steps:

    • Reagent Check: Ensure your di-tert-butyl dicarbonate ((Boc)₂O) is fresh. It can degrade over time.

    • Base Selection: Triethylamine (TEA) is a common choice, but if the reaction is slow, switch to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[8] For particularly difficult cases, using catalytic 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, though it should be used with care to avoid side reactions.[16]

    • Solvent: Ensure you are using an appropriate aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[8]

    • Temperature: While typically run at room temperature, gently heating the reaction to 40 °C may improve the rate.

Problem 2: During Cbz deprotection with H₂/Pd-C, I'm seeing reduction of the quinazolinone ring itself.
  • Potential Cause: The pyrimidine part of the quinazolinone scaffold can be susceptible to reduction under certain catalytic hydrogenation conditions.[1][17] This is especially true with prolonged reaction times or high catalyst loading.

  • Troubleshooting Steps:

    • Monitor Carefully: Follow the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize over-reduction.

    • Alternative Catalyst: Try a different catalyst. For example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity.

    • Transfer Hydrogenation: Switch from H₂ gas to a transfer hydrogenation source like ammonium formate or 1,4-cyclohexadiene.[18] These conditions are often milder.

    • Adopt a Non-Reductive Method: If reduction of the core is unavoidable, the Cbz group must be removed using a chemical method. A modern and effective approach involves nucleophilic cleavage with a thiol, a method highlighted in the synthesis of the drug Adagrasib.[19] Other options include using Lewis acids like TMSI, though these are harsh and can have compatibility issues.

Problem 3: My TBDMS ether is partially cleaved during the acidic deprotection of my Boc group.
  • Potential Cause: While generally stable, TBDMS ethers are known to cleave under strongly acidic conditions, such as prolonged exposure to neat TFA.[14][20]

  • Troubleshooting Steps:

    • Milder Acidic Conditions: Instead of 50-100% TFA in DCM, try using a milder acid like 10% H₂SO₄ in dioxane or HCl in an organic solvent, and run the reaction at 0 °C to slow down silyl ether cleavage.

    • Switch to a More Robust Silyl Ether: The best solution is often preventative. If you know an acid-labile group like Boc will be used, protect the alcohol with the more sterically hindered and acid-resistant TBDPS group.[10]

    • Change the Amine Protecting Group: If you are committed to the TBDMS ether, switch the amine protection to an acid-stable group like Fmoc (base-labile) or Cbz (hydrogenolysis-labile) to ensure orthogonality.[6]

Problem 4: Deprotection of my TBDMS ether with TBAF is causing low yields due to side reactions.
  • Potential Cause: Commercial TBAF solutions contain water and are strongly basic (pKa of the conjugate acid is ~32), which can catalyze side reactions like elimination or epimerization on sensitive substrates.[21]

  • Troubleshooting Steps:

    • Use Anhydrous TBAF: Use anhydrous TBAF (available as a solid or prepared from the hydrate) to minimize base-catalyzed degradation.

    • Buffered Fluoride Source: Use a buffered or milder fluoride source. HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF) are less basic and often give cleaner reactions.

    • Acidic Deprotection: If the rest of your molecule can tolerate it, switch to an acidic deprotection method for the TBDMS ether. Reagents like pyridinium p-toluenesulfonate (PPTS) in ethanol or a dilute solution of HCl in THF can be effective.[13]

Part 3: Data & Reference Tables

For quick reference, the properties of the most common protecting groups are summarized below.

Table 1: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Protection Reagent Deprotection Conditions Stable To Labile To
tert-Butoxycarbonyl Boc (Boc)₂O TFA; HCl Base, H₂, Nucleophiles Strong Acid
Carboxybenzyl Cbz / Z Cbz-Cl H₂, Pd/C Acid, Base, Nucleophiles Catalytic Hydrogenation

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu | 20% Piperidine/DMF | Acid, H₂ | Base |

Table 2: Comparison of Common Hydroxymethyl Protecting Groups

Protecting Group Abbreviation Protection Reagent Deprotection Conditions Stable To Labile To
tert-Butyldimethylsilyl TBDMS / TBS TBDMS-Cl TBAF; HF-Py; Mild Acid Base, H₂, Oxidation Fluoride, Strong Acid
tert-Butyldiphenylsilyl TBDPS TBDPS-Cl TBAF; HF-Py Base, H₂, Oxidation, Acid Fluoride

| Benzyl | Bn | BnBr, NaH | H₂, Pd/C | Acid, Base, Oxidation | Catalytic Hydrogenation |

Part 4: Key Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: General Procedure for Boc Protection of an Amino-Quinazolinone
  • Setup: Dissolve the amino-quinazolinone (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirring solution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: General Procedure for TBDMS Protection of a Hydroxymethyl-Quinazolinone
  • Setup: Dissolve the hydroxymethyl-quinazolinone (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq).

  • Reaction: Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14][22]

Protocol 3: Selective Deprotection of Boc in the Presence of a TBDMS Ether
  • Setup: Dissolve the dual-protected quinazolinone (1.0 eq) in DCM (~0.1 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Trifluoroacetic acid (TFA) (10-20 eq, often used as a 50% solution in DCM) to the stirred solution.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-3 hours. Monitor carefully by TLC to ensure the TBDMS group remains intact.

  • Work-up: Upon completion, carefully concentrate the mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Purification: Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ (aq) until gas evolution ceases, then wash with brine. Dry the organic layer, concentrate, and use the crude amine directly or purify as needed.[7]

Part 5: Visualization & Workflows

Visual aids can help clarify complex decision-making processes in multi-step synthesis.

Decision Tree for Amine Protecting Group Selection

G start Start: Need to Protect Amino Group q1 Will the synthesis involve strong acidic conditions? start->q1 q2 Will the synthesis involve strong basic conditions? q1->q2 No fmoc Use Fmoc Group (Base-Labile) q1->fmoc Yes q3 Does the molecule have reducible groups (alkenes, Cbz, Bn)? q2->q3 No boc Use Boc Group (Acid-Labile) q2->boc Yes q3->boc Yes (or Fmoc if base needed) cbz Use Cbz Group (H₂-Labile) q3->cbz No

Caption: Decision tree for selecting a primary amine protecting group.

Orthogonal Synthesis Workflow Example

G sub Quinazolinone (HO-Q-NH₂) pg1 Protect Amine (Boc₂O, DIPEA) sub->pg1 Step 1 pg2 Protect Alcohol (TBDMSCl, Im.) pg1->pg2 Step 2 dep_boc Deprotect Amine (TFA / DCM) pg2->dep_boc Step 3a func1 Functionalize Amine (e.g., Acylation) dep_boc->func1 Step 4a dep_tbdms Deprotect Alcohol (TBAF / THF) func1->dep_tbdms Step 5 func2 Functionalize Alcohol (e.g., Oxidation) dep_tbdms->func2 Step 6 final Final Product func2->final

Caption: Workflow for an orthogonal Boc/TBDMS protection strategy.

Troubleshooting Cbz Deprotection by Hydrogenolysis

G start Cbz Deprotection (H₂, Pd/C) Failed q1 Is starting material consumed? start->q1 q2 Is the quinazolinone ring being reduced? q1->q2 Yes sol1 Increase catalyst loading or reaction time. Check catalyst quality. q1->sol1 No sol2 Switch to transfer hydrogenation (e.g., Ammonium Formate) q2->sol2 Yes success Success q2->success No sol3 Use non-reductive method (e.g., Thiolysis, TMSI) sol2->sol3 Still fails

Caption: Troubleshooting flowchart for a failed Cbz deprotection.

References

  • Fiveable. (2025, August 15). Base-Labile Protecting Groups Definition. [Link]

  • Al-Ostath, A., et al. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Yoo, W., et al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

  • Reddit. (2018, October 20). Protecting groups in organic synthesis?! r/chemistry. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Pathania, A. S., et al. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

  • University of Bristol. Protecting Groups. [Link]

  • University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Li, M., et al. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]

  • ResearchGate. Coupling of Boc-amino acid/peptides with quinazolinone nucleus. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2025, August 10). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. [Link]

  • ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis. [Link]

  • Chemical Communications (RSC Publishing). A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • Scott, K. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. Reduction of the pyrimidine ring of 4(3H)-quinazolinone using palladium. [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]

  • Al-Suwaidan, I. A., et al. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Wiley. Chapter 8 Amino Protecting Groups. [Link]

  • El-Sayed, N. N. E., et al. (2017). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. PMC. [Link]

  • Zhang, M., et al. (2022). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. PMC. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Tetrahedron Letters. (2007). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. [Link]

  • Li, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC. [Link]

  • MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Arkat USA. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • Wu, J., et al. (2022). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. [Link]

  • Ansari, A., & Ali, A. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. PMC. [Link]

  • ACS Publications. (2016, April 18). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

  • Molecules. (2025, August 6). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. [Link]

  • Universal Journal of Pharmaceutical Research. recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. [Link]

  • Biomatik. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Chem-Station. (2014, March 8). Silyl Protective Groups. [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Quinazolinone Intermediates

Welcome to the technical support center for the purification of polar quinazolinone intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar quinazolinone intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable but often problematic compounds. Due to their polarity, quinazolinone intermediates frequently present unique purification hurdles, from poor solubility in standard chromatography solvents to difficulties in crystallization.

This resource provides in-depth, experience-based troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide - Common Purification Problems

This section addresses specific issues encountered during the purification of polar quinazolinone intermediates in a practical question-and-answer format.

Chromatography Issues

Q1: My polar quinazolinone is streaking badly on the TLC plate and I can't get a good Rf value. What's happening and how do I fix it?

A: Streaking on a Thin-Layer Chromatography (TLC) plate is a common issue with polar, nitrogen-containing heterocycles like quinazolinones. It typically indicates strong, undesirable interactions with the stationary phase (usually silica gel) or issues with sample application and solvent choice.[1][2]

Causality & Explanation: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the quinazolinone ring can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes the compound to "drag" up the plate rather than moving as a compact spot. Overloading the sample can also lead to saturation of the stationary phase, causing streaks.[3]

Solutions:

  • Solvent System Modification:

    • Add a Basic Modifier: The most effective solution is often to add a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonia (e.g., in a 7N methanol solution) to your mobile phase.[1] This base will compete with your compound for the acidic sites on the silica, leading to sharper spots.

    • Increase Polarity: For highly polar compounds, a standard ethyl acetate/hexane system may not be polar enough. Try more polar solvents like dichloromethane/methanol.[4]

  • Check Sample Concentration: Ensure your spotting solution is not too concentrated. A 1% solution (e.g., 1 mg in 100 µL of solvent) is a good starting point. If the spot is still too concentrated, dilute it further.

  • Use a Different Stationary Phase: If modifying the mobile phase doesn't work, consider using a different TLC plate, such as alumina (which can be basic, neutral, or acidic) or a reversed-phase (C18) plate.

Q2: My compound either stays at the baseline (Rf = 0) or shoots up with the solvent front (Rf = 1) during flash chromatography. How do I get it to elute properly?

A: This "all or nothing" behavior indicates a significant mismatch between the polarity of your compound and the chosen mobile phase. Polar quinazolinones often require a carefully selected solvent system for effective separation on silica gel.

Causality & Explanation: If the Rf is 0, the mobile phase is not polar enough to displace your highly polar compound from the polar silica gel.[1] Conversely, if the Rf is 1, the mobile phase is too polar, and both your compound and impurities are flushed from the column without any separation. The ideal Rf for good separation in column chromatography is typically between 0.2 and 0.4.[5]

Solutions:

  • Systematic Solvent Screening (TLC):

    • Start with a binary system of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). If the Rf is 0, switch to a more polar system like Dichloromethane (DCM) / Methanol (MeOH).

    • Begin with a low percentage of the more polar solvent (e.g., 98:2 DCM:MeOH) and gradually increase the proportion of methanol until you achieve the target Rf on the TLC plate.

  • Consider Reversed-Phase Chromatography: If your compound is highly polar and soluble in water or methanol, reversed-phase chromatography is often a better choice.[6][7] In this technique, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds will elute earlier.[8][9]

  • Employ HILIC: For very polar compounds that are poorly retained even in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica) with a mobile phase rich in an organic solvent like acetonitrile and a small amount of water.[10]

Q3: My quinazolinone seems to be decomposing on the silica gel column. How can I purify it without losing my product?

A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[4] This is a known issue for certain classes of organic molecules.

Causality & Explanation: The silanol groups on the silica surface create an acidic microenvironment. If your quinazolinone intermediate has acid-labile functional groups, prolonged exposure during chromatography can lead to decomposition, resulting in low recovery and impure fractions.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your starting mobile phase containing 1-2% triethylamine.[11][12] This neutralizes the most acidic sites. Afterwards, flush with 2-3 column volumes of the initial mobile phase without the amine before loading your compound.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent substitute for acid-sensitive compounds.

    • Bonded Phases: Diol or amino-functionalized silica phases are less acidic and can provide different selectivity.[13]

  • Minimize Contact Time: Use a faster flow rate or a shorter column to reduce the time your compound spends in contact with the stationary phase.

Recrystallization & Extraction Issues

Q4: I'm trying to recrystallize my polar quinazolinone, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is common when a compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[14]

Causality & Explanation: For a substance to crystallize, molecules need to arrange themselves in an ordered lattice. If the solution is cooled too quickly or is too concentrated, the molecules may not have time to orient correctly and will instead aggregate as a disordered, supercooled liquid (an oil). High impurity levels can also disrupt lattice formation.

Solutions:

  • Slow Down the Cooling Process: Do not immediately place the hot solution in an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary.[15] Slow cooling is critical for forming high-quality crystals.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool slowly again.[14]

  • Change the Solvent System:

    • Choose a solvent with a lower boiling point.

    • Use a solvent-pair system. Dissolve your compound in a minimum of a "good" hot solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then cool slowly.[15] Common pairs for polar compounds include ethanol/water or acetone/hexane.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14]

    • Seeding: Add a single, pure crystal of your compound (if available) to the cooled, saturated solution to initiate crystallization.

Q5: My polar intermediate is soluble in water, making liquid-liquid extraction difficult. How can I effectively wash away water-soluble impurities like salts?

A: Extracting polar organic compounds from an aqueous phase is a classic challenge because they can partition between both the organic and aqueous layers.[16][17]

Causality & Explanation: The principle of liquid-liquid extraction relies on the differential solubility of a compound in two immiscible liquids.[18] Polar compounds often have significant solubility in both water and polar organic solvents like ethyl acetate, leading to poor separation and product loss into the aqueous layer.

Solutions:

  • Use a More Non-Polar Extraction Solvent: If your compound has some non-polar character, using a less polar solvent like dichloromethane (DCM) may reduce its solubility in the aqueous phase compared to a more polar solvent like ethyl acetate.

  • "Salting Out": Before extracting, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This increases the ionic strength and polarity of the aqueous phase, decreasing the solubility of your organic compound and forcing it into the organic layer.[19]

  • Acid-Base Extraction: Quinazolinones are basic. You can use this property to your advantage. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic quinazolinone will be protonated, forming a salt that dissolves in the aqueous layer, while neutral organic impurities remain in the organic layer.[20][21] You can then separate the layers, basify the aqueous layer (e.g., with NaOH or NaHCO3) to regenerate your neutral compound, and then back-extract it into a fresh portion of organic solvent.[19][22] This is a powerful technique for removing non-basic impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start with for purifying an unknown polar quinazolinone intermediate? A: Start with analysis before attempting bulk purification. Run a series of TLCs using different solvent systems to find one that gives your target compound an Rf between 0.2-0.4.[5] A good starting point for polar compounds is a DCM/MeOH system. If you see significant streaking, add 1% triethylamine.[1] Based on the TLC results, decide on the best path forward. If a good separation is achieved with a reasonable solvent system (e.g., less than 20% MeOH in DCM), flash chromatography on silica is a good choice. If the compound is extremely polar (Rf=0 even in 20% MeOH/DCM), consider reversed-phase chromatography.[6]

Q2: How do I choose between normal-phase and reversed-phase chromatography? A: The decision depends primarily on the compound's polarity and solubility.[6]

FeatureNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Polar (e.g., Silica, Alumina)[8]Non-Polar (e.g., C18-bonded silica)[9]
Mobile Phase Non-Polar (e.g., Hexane/Ethyl Acetate, DCM/MeOH)Polar (e.g., Water/Acetonitrile, Water/Methanol)
Elution Order Non-polar compounds elute first.Polar compounds elute first.[23]
Best For... Compounds soluble in organic solvents like DCM, EtOAc. Good for separating isomers.[8]Compounds soluble in polar solvents like water, methanol, or acetonitrile.[7]

A good rule of thumb: If your compound has an Rf value below 0.5 in normal-phase TLC, it is likely suitable for normal-phase flash chromatography. If the Rf is very low or requires a highly polar mobile phase (e.g., >50% polar solvent), reversed-phase will likely provide a better separation.[6]

Q3: Can I use preparative HPLC for these intermediates? A: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent tool for achieving very high purity, especially for difficult separations or on a smaller scale (mg to grams).[24] Both normal-phase and reversed-phase preparative HPLC can be used. The conditions are typically developed first on an analytical scale and then scaled up.[25] It is particularly useful for final polishing steps to remove trace impurities.

Section 3: Key Purification Workflows & Protocols

Workflow 1: Purification Method Selection

This diagram outlines the decision-making process for selecting an appropriate purification strategy for a polar quinazolinone intermediate.

Purification_Workflow start Crude Polar Quinazolinone Intermediate recrys_check Is the crude product a solid (>80% purity)? start->recrys_check tlc Perform TLC Analysis (e.g., 10% MeOH/DCM +/- 1% TEA) rf_check Is Rf between 0.15-0.4 with sharp spot? tlc->rf_check flash_chrom Proceed with Normal-Phase Flash Chromatography rf_check->flash_chrom Yes low_rf Rf is too low (<0.15) or severe streaking persists rf_check->low_rf No end_pure Pure Compound flash_chrom->end_pure rp_chrom Use Reversed-Phase Chromatography (C18) low_rf->rp_chrom Yes rp_chrom->end_pure recrys_check->tlc No recrys Attempt Recrystallization recrys_check->recrys Yes recrys->end_pure

Sources

Troubleshooting

Technical Support: Optimization of 2-Amino-6-(hydroxymethyl)quinazolin-4(3H)-one Scaffolds

Status: Operational Application: Synthetic Organic Chemistry / Medicinal Chemistry Subject: Overcoming Reactivity Barriers (Steric & Electronic) in Quinazolinone Functionalization Module 1: The Reactivity Landscape (Diag...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Application: Synthetic Organic Chemistry / Medicinal Chemistry Subject: Overcoming Reactivity Barriers (Steric & Electronic) in Quinazolinone Functionalization

Module 1: The Reactivity Landscape (Diagnostics)

Is it really Steric Hindrance?

User Query: "I am trying to acylate the 2-amino group, but the reaction fails. Is the steric bulk of the quinazolinone core blocking the amine?"

Technical Diagnosis: While the N1 and N3 atoms do create a "pocket" around the 2-amino group, the primary failure mode is often electronic deactivation , not just sterics.[1]

  • Guanidine Resonance: The 2-amino group is part of a guanidine-like system. The lone pair on the exocyclic nitrogen is heavily delocalized into the N1 and N3 ring system, significantly reducing its nucleophilicity.[1]

  • Tautomeric Traps: The quinazolinone core exists in a lactam-lactim equilibrium. Under basic conditions, the N3 position is often more nucleophilic than the exocyclic 2-NH2, leading to unwanted N3-alkylation/acylation.

  • The 6-OH Competitor: The hydroxymethyl group at position 6 is a primary alcohol.[1] Unlike the deactivated amine, this alcohol is a willing nucleophile.[1] If unprotected, it will consume your electrophiles (acyl chlorides/anhydrides) first.[1]

Decision Matrix: Troubleshooting Your Reaction

Reactivity_Troubleshooting Start Reaction Failed/Low Yield Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Check_Site Where did the electrophile attach? Check_Solubility->Check_Site Yes Solubility_Issue Use DMSO/DMF + Heat or Microwave Check_Solubility->Solubility_Issue No Site_N3 Product is N3-substituted Check_Site->Site_N3 Site_O6 Product is O6-substituted Check_Site->Site_O6 No_Rxn No Reaction (SM recovered) Check_Site->No_Rxn Solution_N3 Use Bulky Base (tBuOK) or Protect N3 (MOM/SEM) Site_N3->Solution_N3 Solution_O6 Must Protect 6-OH (TBDMS or Acetyl) Site_O6->Solution_O6 Solution_NoRxn Electronic Deactivation. Requires Activation (DMAP/NaH) or Microwave Irradiation No_Rxn->Solution_NoRxn

Figure 1: Diagnostic workflow for identifying the root cause of synthetic failure in 2-aminoquinazolinone derivatives.

Module 2: The 6-Hydroxymethyl Challenge (Protection Strategy)

Issue: The 6-hydroxymethyl group (-CH2OH) is a "soft" nucleophile that interferes with reactions targeting the "hard" 2-amino group.

Protocol: Selective Silylation of 6-OH To functionalize the amine, you must first mask the alcohol.[1] Silyl ethers are preferred due to ease of removal.[1]

Reagents:

  • Substrate: 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one (1.0 eq)

  • Reagent: TBDMS-Cl (tert-Butyldimethylsilyl chloride) (1.1 eq)

  • Base: Imidazole (2.5 eq)

  • Solvent: Anhydrous DMF (Essential for solubility)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous DMF (0.5 M concentration). Note: If cloudy, gently warm to 40°C.[1]

  • Addition: Add imidazole in one portion. Stir for 10 minutes.

  • Silylation: Add TBDMS-Cl portion-wise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Workup: Pour into ice water. The silylated product usually precipitates.[1] Filter and wash with cold water.[1]

    • Why this works: The bulky TBDMS group reacts rapidly with the unhindered primary alcohol but is too sterically demanding to react with the deactivated, sterically crowded 2-amino group or the amide nitrogen.[1]

Module 3: Overcoming "Steric" Hindrance at the 2-Amino Group

Once the 6-OH is protected, you are left with the 2-NH2 vs. N3 competition. The 2-amino group is poor nucleophile. To force acylation or alkylation here, you need Thermodynamic Forcing .[1]

Method A: Microwave-Assisted Acylation (Recommended)

Microwave irradiation overcomes the activation energy barrier caused by the electronic deactivation of the amine.[1]

ParameterConditionRationale
Solvent NMP or DMFHigh dielectric constant absorbs microwave energy efficiently; dissolves the scaffold.
Base Diisopropylethylamine (DIPEA)Scavenges HCl; sterically bulky enough to minimize N3 interference.[1]
Catalyst DMAP (10 mol%)Critical. Forms a reactive acyl-pyridinium intermediate that is more electrophilic than the acyl chloride.
Temp/Time 120°C - 150°C (10-20 min)Short bursts of high heat prevent decomposition seen in prolonged reflux.

Protocol:

  • Suspend 6-(TBDMS-oxymethyl)-2-aminoquinazolinone (1.0 eq) in NMP.

  • Add DIPEA (2.0 eq) and DMAP (0.1 eq).

  • Add Acyl Chloride (1.5 eq).

  • Microwave at 140°C for 15 minutes.

  • Purification: Pour into water. If oil forms, extract with EtOAc.[1]

Method B: The "Hard" Base Approach (NaH)

If you need to alkylate (not acylate), you must deprotonate the amine.[1]

  • Warning: NaH will deprotonate N3 first (pKa ~10) and 2-NH2 second. You will likely get a mixture of N3-alkyl and 2-N-alkyl products.

  • Fix: Use 2.2 equivalents of NaH . The dianion is formed.[1] The exocyclic nitrogen (2-N) is more nucleophilic in the dianion state than the ring nitrogen due to steric accessibility for the second electrophile attack, but N3-alkylation is still the major thermodynamic product.

  • Better Alternative: Use Buchwald-Hartwig amination on a 2-chloro-quinazolinone precursor if direct alkylation fails.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my product insoluble in everything? A: The quinazolinone core has strong intermolecular Hydrogen-bonding (donor at 2-NH2/N3, acceptor at C=O/N1).

  • Fix: Functionalizing the N3 or O6 positions disrupts this network, improving solubility. If you need to analyze the bare core, use TFA/DMSO-d6 for NMR.

Q2: I see two spots on TLC after acylation. What are they? A: You likely have the N-acyl (desired) and O-acyl (kinetic) products, or N3-acyl vs 2-N-acyl isomers.

  • Differentiation: 2-N-acyl products usually have a downfield NH signal (>10 ppm) in NMR. N3-acyl derivatives often hydrolyze back to the starting material on silica gel columns.

Q3: Can I use the 6-hydroxymethyl group as a handle for PROTACs? A: Yes. This is an excellent strategy. The 6-position extends into the solvent front in many kinase binding pockets (e.g., EGFR).

  • Strategy: Convert the 6-OH to a bromide (PBr3) or mesylate (MsCl), then react with your linker. This avoids the difficult 2-amino chemistry entirely.

References

  • Synthesis and SAR of 2-aminoquinazolinones

    • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)
    • Source: MDPI (Molecules), 2025.[1]

    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source: Frontiers in Chemistry, 2020.[1]

    • URL:[Link]

  • Regioselectivity (N vs O Alkylation)

    • Title: N- and / or O- Alkylation of Quinazolinone Derivatives.[2][3]

    • Source: Juniper Publishers, 2020.[1]

    • URL:[Link]

  • Solubility & General Properties

    • Title: 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one (Compound Summary).[4]

    • Source: PubChem (NIH).[1]

    • URL:[Link]

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one

Welcome to the technical support center for the purification of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity crystalline material. As Senior Application Scientists, we have synthesized data from the literature and our expertise in crystallization to address the specific challenges you may encounter with this polar heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one?

A1: Based on the polar nature of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one, which contains amino, hydroxyl, and quinazolinone functionalities, polar protic solvents are the most promising candidates. We recommend starting with ethanol , methanol , or a mixture of ethanol/water or methanol/water . The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1][2][3] Preliminary small-scale solubility tests are crucial to determine the optimal solvent or solvent system for your specific batch of material.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue, especially with compounds that have a relatively low melting point or when the solution is supersaturated.[4][5] Here’s a troubleshooting workflow:

  • Re-heat the solution: Add a small amount of additional hot solvent to fully dissolve the oil.

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling often promotes oiling.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[4]

  • Introduce a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Consider a different solvent system: If oiling persists, your compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble, or use a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble).

Q3: The recovery of my crystalline product is very low. How can I improve the yield?

A3: Low recovery is often due to using an excessive amount of solvent or incomplete crystallization.[2][5] To improve your yield:

  • Use the minimum amount of hot solvent: Ensure you are using only enough hot solvent to just dissolve the crude product.

  • Allow for sufficient cooling time: Let the solution cool to room temperature and then in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

  • Minimize transfers: Each transfer of the solution or crystals can result in material loss.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

Q4: My final product is still colored. How can I remove colored impurities?

A4: If your product remains colored after recrystallization, it is likely due to the presence of highly colored, polar impurities. In such cases, you can use activated charcoal.

  • Dissolve the crude product in the hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Be aware that using too much charcoal can lead to the loss of your desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve The solvent is not polar enough.Try a more polar solvent like methanol or a water/alcohol mixture.
Crystals do not form upon cooling The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6]
Supersaturation.Scratch the inside of the flask with a glass rod or add a seed crystal.[2][4]
Premature crystallization during hot filtration The solution is cooling too quickly in the funnel.Use a pre-heated funnel and filter the solution as quickly as possible. Keep the solution at its boiling point right before filtration.
Final product has a wide melting point range The product is still impure.Repeat the recrystallization process. Consider using a different solvent system or a pre-purification step like a silica gel plug filtration.

Experimental Protocol: Recrystallization of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one

This protocol is a recommended starting point and may require optimization based on the purity of your starting material.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one into several test tubes.

  • Add a few drops of a candidate solvent (e.g., ethanol, methanol, water, or mixtures) to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature and then place it in an ice bath. The ideal solvent will show high solubility when hot and low solubility when cold, resulting in the formation of crystals.

2. Recrystallization Procedure:

  • Place the crude 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and a boiling chip.

  • Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • If colored impurities are present, remove the flask from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (if necessary) Dissolve->HotFilter Insoluble Impurities Cool Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool No Insoluble Impurities HotFilter->Cool Crystallize Crystal Formation Cool->Crystallize VacuumFilter Vacuum Filtration Crystallize->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: A typical workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered OilingOut Oiling Out Re-heat & Add Solvent Slow Cooling Scratch/Seed Start->OilingOut Liquid separation LowYield Low Yield Minimize Solvent Maximize Cooling Time Cold Wash Start->LowYield < 50% recovery NoCrystals No Crystals Boil Off Solvent Scratch/Seed Start->NoCrystals Clear solution after cooling ColoredProduct Colored Product Use Activated Charcoal Hot Filtration Start->ColoredProduct Discolored crystals

Caption: A logic diagram for troubleshooting common recrystallization issues.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC. Available from: [Link]

  • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Supporting Information. Available from: [Link]

  • 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one. PubChem. Available from: [Link]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available from: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available from: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. Available from: [Link]

  • Recrystallization. University of California, Irvine. Available from: [Link]

  • Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. MDPI. Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available from: [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. Available from: [Link]

  • Recrystallization - Single Solvent. University of Alberta. Available from: [Link]

  • Recrystallization. California State University, Bakersfield. Available from: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available from: [Link]

  • (PDF) Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. ResearchGate. Available from: [Link]

Sources

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